- Preparation of heterocyclyl-substituted diazabicyclooctanes having selective 5-HT1Dα antagonist activity, World Intellectual Property Organization, , ,

Cas no 93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine)

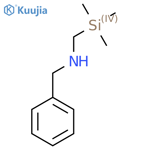

![benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine structure](https://ja.kuujia.com/scimg/cas/93102-05-7x500.png)

93102-05-7 structure

商品名:benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine

CAS番号:93102-05-7

MF:C13H23NOSi

メガワット:237.413324594498

MDL:MFCD00674005

CID:61605

PubChem ID:24866346

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 化学的及び物理的性質

名前と識別子

-

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

- N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine

- Benzenemethanamine, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-

- Benzyl-methoxymethyl-trimethylsilanylmethyl-amine

- N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine

- N-(Methoxymethyl)-N-

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine

- N-(Methoxymethyl)-N-[(trimethylsilyl-methyl]-benzylamine

- N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine

- N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine

- benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine

- n-methoxymethyl-n-(trimethylsilylmethyl)benzylamine

- N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine

- Benzen

- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (ACI)

- (Benzyl)(methoxymethyl)(trimethylsilanylmethyl)amine

- (Benzyl)(methoxymethyl)-N-[(trimethylsilyl)methyl]amine

- [(Methyloxy)methyl](phenylmethyl)[(trimethylsilyl)methyl]amine

- [(N-Benzyl-N-methoxymethylamino)methyl]trimethylsilane

- N-(Methoxymethyl)(phenyl)-N-[(trimethylsilyl)methyl]methanamine

- N-(Methoxymethyl)-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]amine

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine

- N-Benzyl-N-methoxymethyl-N-[(trimethylsilyl)methyl]amine

- NSC 601818

- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine

- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine

- n-(methoxymethyl)(phenyl)-n-((trimethylsilyl) methyl)methanamine

- N-benzyl-N-(methoxymethyl)tri-methylsilylmethylamine

- N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethyl amine

- BP-12704

- N-(methoxymethyl)-N-(trimethylsilylmethyl)benzyl-amine

- N-benzyl-N(methoxymethyl)-N-trimethylsilylmethylamine

- N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methan-amine

- 93102-05-7

- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl) methylamine

- N-(Methoxymethyl)-N-[(Trimethylsilyl)Methyl]Benzenemethanamine(>90%)

- N-methoxymethyl-N-(phenylmethyl)tri-methylsilylmethylamine

- n-benzyl-1-methoxy-n-((trimethylsilyl)methyl)-methanamine

- N-benzyl(methoxy)-N-((trimethylsilyl)methyl)methanamine

- N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine

- N-benzyl-N(methoxymethyl)trimethylsilylmethylamine

- AM87445

- NSC-601818

- PB24674

- N-benzyl-1-methoxy-N-((trimethylsilyl)-methyl)methanamine

- F0001-2246

- n-benzyl-1-methoxy-n-[(trimethylsilyl) methyl]methanamine

- GS-3053

- benzyl-methoxymethyltrimethylsilanylmethylamine

- A21270

- N-benzyl-N-(methoxymethyl) trimethylsilylmethylamine

- MFCD00674005

- N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl)methanamine

- BB 0263001

- EN300-54483

- N-(methoxylmethyl)-N-(trimethylsilylmethyl)-benzylamine

- N-benzyl-N-(methoxymethyl)trimethylsilylmethyl-amine

- N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine

- A905491

- DTXSID30326563

- benzyl(methoxymethyl)-trimethylsilylmethylamine

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 96%

- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)

- N-(METHOXYMETHYL)-N-[(TRIMETHYLSILYL)METHYL]-BENZENEMETHANAMINE

- CS-0010304

- N-(METHOXYMETHYL)-N-((TRIMETHYLSILYL)METHYL)(PHENYL)METHANAMINE

- N-Methoxymethyl-N-(Trimethylsilylmethyl)Benzylamine, 94%

- N-methoxymethyl-N-trimethylsilylmethyl benzyl amine

- N-benzyl-N-methoxymethyl-N-(tri-methylsilylmethyl)-amine

- benzyl(methoxymethyl)trimethylsilanylmethylamine

- N(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

- benzyl methoxymethyl trimethylsilylmethyl amine

- SY001990

- N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine

- AKOS009156524

- J-800249

- N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)amine

- n-methoxymethyl-n-trimethylsilylmethylbenzyl amine

- BCP27203

- N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine

- S00978

- Benzyl(methoxymethyl)trimethylsilylmethylamine

- N-benzyl-N-(methoxymethyl)-trimethylsilylmethylamine

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, tech grade

- n-benzyl-1-methoxy-n-[(trimethylsilyl)-methyl]methanamine

- NSC601818

- N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methylamine

- B1938

- N-Methoxymethyl-N-trimethylsilylmethylbenzylamine

- N-(methoxylmethyl)-N-(trimethylsilylmethyl)benzylamine

- N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)-amine

- N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine

- SCHEMBL102928

- LB-0211

- N-methoxymethyl-N-(phenylmethyl)trimethylsilylmethylamine

- N-(methoxymethyl)(phenyl)-N-((trimethylsilyl)methyl)methanamine

- FT-0649644

- J-640250

- N-benzyl -1-methoxy-N-[(trimethylsilyl)methyl]methanamine

- C13H23NOSi

- N-methoxymethyl-N-trimethylsilylmethyl-benzylamine

- N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine

- AC-5090

- RPZAAFUKDPKTKP-UHFFFAOYSA-N

- N-benzyl-N-(methoxymethyl)trimethyl-silylmethylamine

- BBL103310

- STL557120

- DB-011187

- N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine;N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine

-

- MDL: MFCD00674005

- インチ: 1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

- InChIKey: RPZAAFUKDPKTKP-UHFFFAOYSA-N

- ほほえんだ: [Si](C)(C)(C)CN(COC)CC1C=CC=CC=1

- BRN: 4311216

計算された属性

- せいみつぶんしりょう: 237.154891g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 6

- どういたいしつりょう: 237.154891g/mol

- 単一同位体質量: 237.154891g/mol

- 水素結合トポロジー分子極性表面積: 12.5Ų

- 重原子数: 16

- 複雑さ: 185

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 0.928 g/mL at 25 °C(lit.)

- ふってん: 78°C/0.6mmHg(lit.)

- フラッシュポイント: 華氏温度:150.8°f< br / >摂氏度:66°C< br / >

- 屈折率: n20/D 1.492(lit.)

- ようかいど: Soluble in chloroform, ethyl acetate.

- PSA: 12.47000

- LogP: 3.38820

- かんど: Moisture & Light Sensitive

- ようかいせい: 未確定

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NA 1993 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- 包装グループ:Ⅲ

- リスク用語:R36/37/38

- 危険レベル:3

- ちょぞうじょうけん:0-10°C

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046916-100g |

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |

93102-05-7 | 90% | 100g |

¥508.00 | 2024-04-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19412-5g |

N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine, 94% |

93102-05-7 | 94% | 5g |

¥1918.00 | 2022-07-14 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001990-5g |

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |

93102-05-7 | Tech. 90% | 5g |

¥26.00 | 2024-07-09 | |

| Chemenu | CM101585-100g |

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |

93102-05-7 | 95% | 100g |

$*** | 2023-05-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046916-10g |

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |

93102-05-7 | 90% | 10g |

¥61.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010235-50G |

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |

93102-05-7 | 97% | 50g |

¥ 165.00 | 2023-04-12 | |

| abcr | AB137348-5 g |

N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, 97%; . |

93102-05-7 | 97% | 5 g |

€70.70 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N813733-1g |

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |

93102-05-7 | 90% | 1g |

¥29.00 | 2022-09-28 | |

| Ambeed | A715932-25g |

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |

93102-05-7 | 90% | 25g |

$17.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D402676-25g |

Benzyl-methoxymethyl-trimethylsilanylmethyl-amine |

93102-05-7 | 97% | 25g |

$300 | 2024-06-05 |

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 1 h, 0 °C; 3 h, 10 - 15 °C

1.2 Reagents: Potassium carbonate ; overnight, rt

1.2 Reagents: Potassium carbonate ; overnight, rt

リファレンス

- Oxazole compound with antifungal activity and preparation method, China, , ,

合成方法 3

はんのうじょうけん

1.1 Solvents: Acetonitrile ; rt; 16 h, reflux; reflux → rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C

1.3 Reagents: Potassium carbonate ; 170 min, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C

1.3 Reagents: Potassium carbonate ; 170 min, rt

リファレンス

- Synthesis of novel 4-substituted imidazolidines, Hecheng Huaxue, 2011, 19(3), 291-294

合成方法 4

はんのうじょうけん

1.1 Solvents: Water

1.2 Reagents: Potassium carbonate

1.2 Reagents: Potassium carbonate

リファレンス

- Use of N-[(trimethylsilyl)methyl]amino ethers as capped azomethine ylide equivalents, Journal of Organic Chemistry, 1987, 52(2), 235-44

合成方法 5

はんのうじょうけん

1.1 Catalysts: Potassium carbonate ; rt → 0 °C

1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt

1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt

リファレンス

- Improved process for production of N-methoxymethyl trimethylsilylmethylamines by base-catalyzed methoxymethylation with paraformaldehyde in methanol, Germany, , ,

合成方法 6

はんのうじょうけん

1.1 Solvents: Water ; 0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C

1.2 Reagents: Potassium carbonate ; 2 h

1.2 Reagents: Potassium carbonate ; 2 h

リファレンス

- A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition, Organic Process Research & Development, 2005, 9(2), 193-197

合成方法 7

はんのうじょうけん

1.1 Solvents: Water ; 0 °C; 1 h, 0 °C

1.2 Reagents: Potassium carbonate ; -5 °C

1.3 -5 °C; overnight, -5 °C → rt

1.2 Reagents: Potassium carbonate ; -5 °C

1.3 -5 °C; overnight, -5 °C → rt

リファレンス

- Method for synthesizing N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine, China, , ,

合成方法 8

はんのうじょうけん

1.1 60 min, 0 °C; 1.5 h, 0 °C; 3 h, 10 - 15 °C

1.2 Reagents: Potassium carbonate ; overnight, 10 - 15 °C; 15 min, rt

1.2 Reagents: Potassium carbonate ; overnight, 10 - 15 °C; 15 min, rt

リファレンス

- Bronsted Acid or Lewis Acid Catalyzed [3+3] Cycloaddition of Azomethine Imines with N-Benzyl Azomethine Ylide: A Facile Access to Bicyclic N-Heterocycles, Synlett, 2016, 27(2), 282-286

合成方法 9

はんのうじょうけん

1.1 Solvents: Water ; 10 min, 0 °C; 2 h, 0 °C

1.2 Reagents: Potassium carbonate ; 30 min, 0 °C

1.2 Reagents: Potassium carbonate ; 30 min, 0 °C

リファレンス

- Stereo-, Regio-, and Chemoselective [3 + 2]-Cycloaddition of (2E,4E)-Ethyl 5-(Phenylsulfonyl)penta-2,4-dienoate with Various Azomethine Ylides, Nitrones, and Nitrile Oxides: Synthesis of Pyrrolidine, Isoxazolidine, and Isoxazoline Derivatives and a Computational Study, Journal of Organic Chemistry, 2016, 81(6), 2340-2354

合成方法 10

はんのうじょうけん

1.1 20 min, 0 °C; 1 h, 0 °C; 0 °C → 15 °C; 15 min, 10 - 15 °C

リファレンス

- Synthesis of methyl pyrrolidine-3-carboxylate, Huaxue Tongbao, 2011, 74(9), 850-852

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Water ; 16 h, 0 - 25 °C

リファレンス

- Design, synthesis, and validation of a β-turn mimetic library targeting protein-protein and peptide-receptor interactions, Journal of the American Chemical Society, 2011, 133(26), 10184-10194

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 2 h, rt

リファレンス

- Preparation of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives as PDE9 inhibitors, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Solvents: Methanol

リファレンス

- Small molecule inhibitors of Myc/Max dimerization and Myc-induced cell transformation, Bioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6038-6041

合成方法 14

はんのうじょうけん

1.1 0 °C; 20 min, 0 °C; 3 h, rt

1.2 Reagents: Potassium carbonate ; 1 h, rt

1.2 Reagents: Potassium carbonate ; 1 h, rt

リファレンス

- Fluorine-containing substituted benzimidazole derivatives and their application in preparing drugs for prevention and treatment of PARP (poly (ADP-ribose) polymerase)-related diseases, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 0.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.2 Reagents: Potassium carbonate ; 1 h, rt

1.2 Reagents: Potassium carbonate ; 1 h, rt

リファレンス

- Discovery of 2-(1-(3-(4-chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer, Molecules, 2019, 24(10),

合成方法 16

はんのうじょうけん

1.1 Solvents: Methanol , Water ; 0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C

1.2 Reagents: Potassium carbonate ; 2 h

1.2 Reagents: Potassium carbonate ; 2 h

リファレンス

- Process for preparation of chiral 4-(hydroxymethyl)pyrrolidin-3-ols, United States, , ,

合成方法 17

はんのうじょうけん

リファレンス

- Chemistry of organosilicon compounds. 195. N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons. A new and convenient access to pyrrolidine derivatives, Chemistry Letters, 1984, (7), 1117-20

合成方法 18

はんのうじょうけん

1.1 Solvents: Methanol ; 0 °C; 20 min, 0 °C; 3 h, rt

1.2 Reagents: Potassium carbonate ; 1 h, rt

1.2 Reagents: Potassium carbonate ; 1 h, rt

リファレンス

- Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer, Bioorganic Chemistry, 2021, 114,

合成方法 19

はんのうじょうけん

1.1 rt → 0 °C; 10 min, 0 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 1 h, 0 °C; 72 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 1 h, 0 °C; 72 h, rt

リファレンス

- Preparation of 1,2,3,3a,8,8a-hexahydro-2,7a-diazacyclopenta[a]inden-7-ones and related compounds as nicotinic acetylcholine receptor ligands useful in modulating cholinergic function and in the treatment of addictive disorders, World Intellectual Property Organization, , ,

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Raw materials

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Preparation Products

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine) 関連製品

- 199003-54-8(Benzenemethanamine, N-(dimethoxymethyl)-N-(phenylmethyl)-)

- 55686-29-8(BENZENEMETHANAMINE, N,N-BIS(ETHOXYMETHYL)-)

- 882697-72-5(METHANOL, [(PHENYLMETHYL)IMINO]BIS-)

- 1019208-03-7(3-Benzyl-1,5,3dioxazepane)

- 13657-16-4(3-Benzyloxazolidine)

- 31280-93-0

- 39931-20-9(Benzenemethanamine, N-(butoxymethyl)-N-methyl-)

- 178425-11-1(N,N-dibenzyl-1-methoxymethanamine)

- 104247-86-1(Benzenemethanamine, N,N-bis(methoxymethyl)-)

- 143693-21-4(Benzenemethanamine, N,N-bis[(phenylmethoxy)methyl]-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93102-05-7)benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine

清らかである:99%/99%

はかる:500g/1kg

価格 ($):221.0/377.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93102-05-7)N-(甲氧甲基)-N-(三甲基硅甲基)苄胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ